![molecular formula C11H11ClO4 B2990619 (9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetic acid CAS No. 874623-17-3](/img/structure/B2990619.png)
(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetic acid, also known as C-DHBDA, is a compound that has a wide range of applications in scientific research. It is a synthetic compound with a unique structure and properties that make it useful for a variety of applications. C-DHBDA has been studied extensively in the laboratory, and its applications have been explored in numerous scientific research projects.
Aplicaciones Científicas De Investigación
- Application : DCDBTSD serves as a highly efficient catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives. These compounds have significant biological activities, including antibacterial, anti-inflammatory, and antiviral properties. The catalyst enables the condensation reaction of dimedone with various arylaldehydes under neutral conditions, avoiding harmful organic solvents .
- Application : Boronic acids are versatile intermediates in organic synthesis. This compound can participate in Suzuki-Miyaura cross-coupling reactions, leading to the formation of complex molecules. Researchers explore its potential in drug discovery and material science .
- Application : These compounds exhibit substantial and broad-spectrum antifungal activity against various phytopathogenic fungi. Their design and synthesis contribute to agricultural pest management and crop protection .
Catalyst for Xanthenes Synthesis
Boronic Acid Derivative
Antifungal Strobilurins
Mecanismo De Acción
Target of Action
It’s known that many bioactive aromatic compounds containing similar structures, such as the indole nucleus, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological processes, making them potential targets for therapeutic intervention.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. For instance, some indole derivatives can inhibit certain enzymes, block receptor sites, or even intercalate into DNA . The specific mode of action would depend on the compound’s chemical structure and the nature of its target.
Biochemical Pathways
For example, indole derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Each of these activities likely involves different biochemical pathways.
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific information. Based on the known activities of similar compounds, it could potentially have a variety of effects, such as inhibiting the growth of cancer cells, reducing inflammation, or combating microbial infections .
Propiedades
IUPAC Name |
2-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c12-8-4-7(6-10(13)14)5-9-11(8)16-3-1-2-15-9/h4-5H,1-3,6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJINJZBZXGTZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=CC(=C2)CC(=O)O)Cl)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

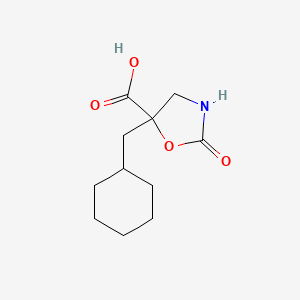
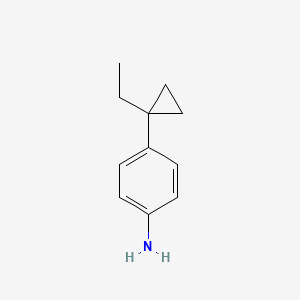
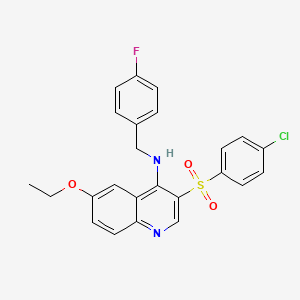
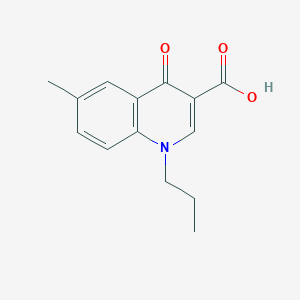
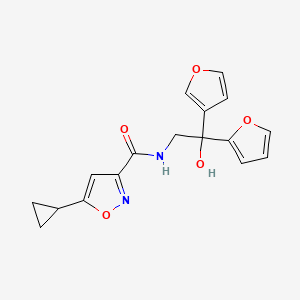

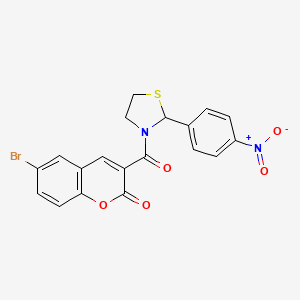
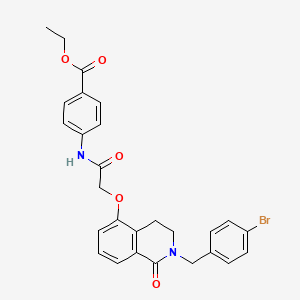
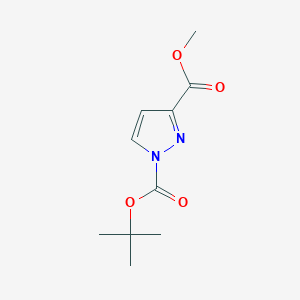
![4'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine] hydrochloride](/img/structure/B2990548.png)
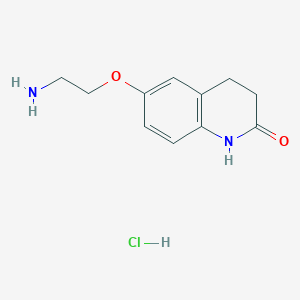
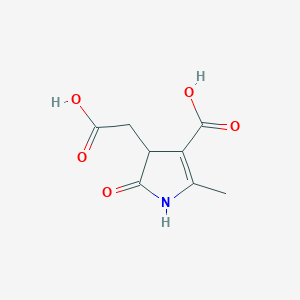
![2-methyl-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2990553.png)
![2-(3-(3-chlorophenyl)propanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2990557.png)